molecular formula C22H20N2O9S2 B8337002 2-Acetamido-5-nitroresorcinol ditosylate CAS No. 88172-86-5

2-Acetamido-5-nitroresorcinol ditosylate

Cat. No.: B8337002
CAS No.: 88172-86-5
M. Wt: 520.5 g/mol
InChI Key: DCPWLQKZSIGHNG-UHFFFAOYSA-N
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Description

2-Acetamido-5-nitroresorcinol ditosylate is a ditosylate derivative characterized by a resorcinol backbone substituted with an acetamido group at position 2, a nitro group at position 5, and two tosyl (p-toluenesulfonyl) groups replacing hydroxyl functionalities. This article compares its hypothetical properties and synthesis with structurally or functionally related ditosylates and nitro-acetamido compounds documented in authoritative sources.

Properties

CAS No.

88172-86-5

Molecular Formula

C22H20N2O9S2

Molecular Weight

520.5 g/mol

IUPAC Name

[2-acetamido-3-(4-methylphenyl)sulfonyloxy-5-nitrophenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C22H20N2O9S2/c1-14-4-8-18(9-5-14)34(28,29)32-20-12-17(24(26)27)13-21(22(20)23-16(3)25)33-35(30,31)19-10-6-15(2)7-11-19/h4-13H,1-3H3,(H,23,25)

InChI Key

DCPWLQKZSIGHNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC(=C2NC(=O)C)OS(=O)(=O)C3=CC=C(C=C3)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

2-Acetamido-5-nitroresorcinol Ditosylate

  • Core structure: Resorcinol (1,3-dihydroxybenzene) with acetamido (C₂H₅NO) at position 2 and nitro (NO₂) at position 5.
  • Tosyl groups replace hydroxyls at positions 1 and 3.

Lapatinib Ditosylate

  • Core: Quinazoline derivative with substituted phenyl and furanyl groups.
  • Tosyl groups enhance solubility and stability for tyrosine kinase inhibition .

Valbenazine Ditosylate

  • Core: Tetrabenazine analog with a carbamate group.
  • Tosyl groups improve crystalline stability and bioavailability .

2-Acetamido-5-nitrothiazole

  • Core: Thiazole ring with acetamido and nitro groups.
  • Used as a food analysis standard (CAS 140-40-9) .

o-Phenylenediamine Tritosylate

  • Core: Benzene with three tosyl groups and amine substituents.
  • Intermediate in phenazine synthesis .
Table 1. Structural Comparison
Compound Core Structure Functional Groups Key Features
This compound Resorcinol Acetamido, nitro, tosyl Potential antimicrobial activity
Lapatinib ditosylate Quinazoline Tosyl, quinazoline, furanyl HER2+ breast cancer therapy
Valbenazine ditosylate Tetrabenazine analog Carbamate, tosyl CNS disorders (e.g., tardive dyskinesia)
2-Acetamido-5-nitrothiazole Thiazole Acetamido, nitro Food analysis standard

Lapatinib Ditosylate

  • Green chemistry approach: Water used as a solvent in early stages to reduce hazardous waste .

Valbenazine Ditosylate

  • Crystallization from ethers (e.g., anisole) to obtain stable Form A .

o-Phenylenediamine Tritosylate

  • Reaction with 3 equivalents of tosyl chloride in pyridine at 100°C .

Physicochemical Properties

Lapatinib Ditosylate

  • Poor aqueous solubility (0.007 mg/mL), addressed via β-cyclodextrin complexation to enhance dissolution .

Valbenazine Ditosylate

  • Crystalline Form A: High solubility, low hygroscopicity, and thermal stability (melting point >195°C) .

This compound

  • Likely challenges: Moderate solubility due to nitro and tosyl groups; may require formulation strategies like co-solvates.
Table 3. Physicochemical Properties
Compound Solubility Stability Formulation Strategy
Lapatinib ditosylate Poor aqueous Sensitive to moisture Cyclodextrin complexation
Valbenazine ditosylate High (crystalline) Thermally stable, non-hygroscopic Dry granulation
This compound Moderate (hypothetical) Likely requires stabilization Co-solvate or salt formation

Lapatinib Ditosylate

  • HER2+ breast cancer treatment: Inhibits tyrosine kinase activity but faces resistance due to HER2 shedding .

Valbenazine Ditosylate

  • Treats tardive dyskinesia: Improved bioavailability via crystalline forms .

2-Acetamido-5-nitrothiazole

  • Food safety: Standard for detecting contaminants .

This compound

  • Potential applications: Antimicrobial or intermediate in nitro-aromatic synthesis (inferred from nitro-acetamido motifs).

Stability and Formulation Challenges

  • Lapatinib Ditosylate : Requires solubility enhancers (e.g., β-cyclodextrin) for oral delivery .
  • Valbenazine Ditosylate : Crystalline forms (Form A) optimize compressibility and flowability for tablet manufacturing .
  • This compound: Hypothetical stability issues (e.g., nitro group reactivity) may necessitate inert storage conditions.

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